N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide
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Overview
Description
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and pyridyl groups. The final step involves the formation of the butyramide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or carboxylic acid derivative, while reduction may yield an alcohol or amine.
Scientific Research Applications
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- N-(3-chlorophenethyl)-4-nitrobenzamide
- (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide
Uniqueness
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
365430-64-4 |
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Molecular Formula |
C20H20ClN3OS |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]butanamide |
InChI |
InChI=1S/C20H20ClN3OS/c1-3-6-17(25)23-16-12-14(9-10-22-16)20-19(24-18(4-2)26-20)13-7-5-8-15(21)11-13/h5,7-12H,3-4,6H2,1-2H3,(H,22,23,25) |
InChI Key |
KAQWPXTZUUBGRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)CC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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